molecular formula C21H23ClN2O5 B3403836 (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride CAS No. 1177977-72-8

(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride

Cat. No.: B3403836
CAS No.: 1177977-72-8
M. Wt: 418.9 g/mol
InChI Key: CSIPQMCFAFRIMK-JHMJKTBASA-N
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Description

(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of functional groups such as hydroxyl, nitrophenyl, and amino groups suggests that this compound could participate in diverse chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride typically involves multi-step organic synthesis. The key steps may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents like nitric acid.

    Attachment of the butyl(methyl)amino group: This can be done through alkylation reactions using butyl and methyl amines.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Continuous flow reactors: To enhance efficiency and scalability.

    Purification techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzofuranones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor binding studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial activity: Possible use as an antimicrobial agent.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. For example, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to different cores.

    Aminoalkyl derivatives: Compounds with aminoalkyl groups attached to various aromatic systems.

Uniqueness

The uniqueness of (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5.ClH/c1-3-4-10-22(2)13-17-18(24)9-8-16-20(25)19(28-21(16)17)12-14-6-5-7-15(11-14)23(26)27;/h5-9,11-12,24H,3-4,10,13H2,1-2H3;1H/b19-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIPQMCFAFRIMK-JHMJKTBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Reactant of Route 2
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Reactant of Route 3
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Reactant of Route 4
Reactant of Route 4
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Reactant of Route 5
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Reactant of Route 6
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride

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